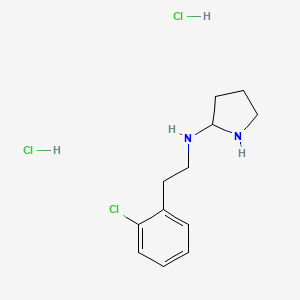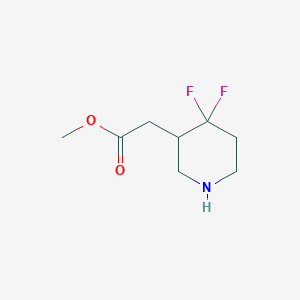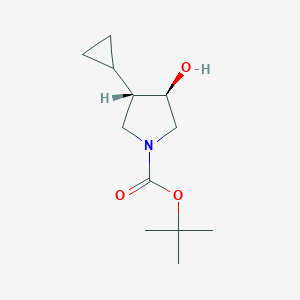
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid is a heterocyclic organic compound that features a picolinic acid core substituted with a triazole ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Coupling with Picolinic Acid: The final step involves coupling the triazole ring with picolinic acid under appropriate reaction conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products
Scientific Research Applications
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the triazole ring.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis and gas storage.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid involves:
Molecular Targets: The compound interacts with enzymes and receptors, often through hydrogen bonding and coordination with metal ions.
Pathways Involved: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole-containing antifungal agent.
Voriconazole: Another triazole-based antifungal with a broader spectrum of activity.
Picolinic Acid Derivatives: Compounds with similar picolinic acid cores but different substituents.
Uniqueness
3-Chloro-6-(4H-1,2,4-triazol-4-yl)picolinic acid is unique due to the combination of the triazole ring and the picolinic acid core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H5ClN4O2 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
3-chloro-6-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-1-2-6(12-7(5)8(14)15)13-3-10-11-4-13/h1-4H,(H,14,15) |
InChI Key |
QQPZGQBETJKKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide](/img/structure/B11810164.png)

![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)

